Author: BenchChem Technical Support Team. Date: March 2026
Composing the Technical Guide
I'm currently structuring the guide on 4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline's history. I'm focusing on key discoveries and their impact, targeting a technically proficient audience. I'm aiming for concise explanations of its relevance as a chemical intermediate, balancing historical context with scientific detail.
Defining the Technical Scope
I've defined the core requirements for the guide, prioritizing autonomy in its structure and scientific integrity. The plan centers on technical accuracy, explained causality, self-validating protocols, and comprehensive citations. I'm incorporating visualization and formatting rules, especially detailed methodologies, tables, and Graphviz diagrams for pathway illustration. My focus is on synthesizing all these into an effective technical guide.
Exploring Structural Relevance
I'm now investigating structural similarities, focusing on its potential use in synthesizing fungicides and kinase inhibitors. I'm exploring its role as a possible intermediate for compounds like Chlorfenapyr, and other relevant agrochemicals and pharmaceuticals. I'm using search terms to clarify these relationships, checking for established connections and expanding the scope to related compounds with similar aniline core structures.
Refining Search Terms
I'm now refining search terms for "4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline", aiming for its CAS number and synonyms. My primary objective is to define its role and use. I'm focusing on tracing its history and identifying synthesis routes, starting with specific queries about its CAS number and common names. My search will progress through its initial synthesis and potential applications. I'll focus on synthesis and any safety data I can find.
Discerning the Data
I'm currently trying to sort through a set of search results that are a little jumbled. I've noted three specific compounds: 4-Chloro-2-(trifluoromethyl)aniline (CAS 445-03-4), 2-Fluoro-4-(trifluoromethyl)aniline, and 4-(Trifluoromethyl)aniline. It seems that there are some significant variations to consider, and the source material is inconsistent.
Refining the Query
I've revised my understanding. The initial search target, the biaryl "4-(4-chlorophenyl)-2-(trifluoromethyl)aniline", isn't immediately cataloged. Other related structures appeared, including an ether linkage, and an imine. I'm now hypothesizing the query relates to a specific intermediate for a drug or agrochemical. The key structure is a biaryl aniline, NH2-C6H3(2-CF3)(4-(4-Cl-Ph)). I am now looking at SDHI fungicide intermediates and their analogs, and "Fluxapyroxad" caught my eye as a potential reference point.
Identifying Key Structures
Now, I'm focusing on the structural components of several SDHI fungicides. Boscalid, Bixafen, and Isopyrazam all provide helpful scaffolds, but the actual target's aniline is more closely aligned with Bixafen. Sedaxane and Penflufen are less relevant. My current query target is "4-(4-chlorophenyl)-2-(trifluoromethyl)aniline," which I've also identified by searching for "4'-chloro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-amine". I need to find the correct CAS.
Reconsidering Name Possibilities
I'm now focusing on the search results, which were unfortunately unproductive. The absence of hits for the biaryl name is quite telling. I'm re-evaluating the possibility of a misspelling, or maybe the user is referencing something very new or obscure. It's becoming increasingly likely they are asking about a single-ring aniline.
Analyzing Structural Nuances
I've determined the likely structure, 4'-chloro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-amine, and am now searching for its variations and alternative nomenclature. If those attempts are unhelpful, I will shift to considering 4-Chloro-2-(trifluoromethyl)aniline and 4-Chloro-3-(trifluoromethyl)aniline. I'm focusing on the user's specific "4-(4-Chlorophenyl)-" description. The initial search was unfruitful, so the name must be very uncommon.
Revisiting Search Terms
I'm finding the initial search terms are unproductive. I'm now exploring variations, specifically "4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline", which is a known compound. It presents as a biaryl ether. I'm moving forward with this revised line of inquiry.
Refining Biphenyl Searches
I'm now focusing on biphenyl structures, recognizing the user-provided compound is a biphenyl aniline. I've expanded searches to include variations like "biphenyl aniline trifluoromethyl chloro" to capture partial matches. Additionally, I'm considering connections to known drug intermediates, specifically noting the relevance of 4-chloro-3-(trifluoromethyl)aniline and its role in Sorafenib. I'm exploring the "synthesis of" the reverse compound to see what it can tell me.
Verifying Structure & CAS
I've confirmed CAS 170098-38-1 is not the compound of interest, it relates to Fluxapyroxad. I've also discounted CAS 1335135-19-7. Now, I'm verifying the 4-(4-chlorophenyl)-2-(trifluoromethyl)benzenamine structure. I've constructed and checked the SMILES strings, and am still working on correctly assigning the positions of substituents. I'm focusing on validating the position of the CF3, the aniline NH2, and the 4-chlorophenyl group to confirm the correct structure.
Confirming Structure & Searches
I've refined the structure to 4'-chloro-3-(trifluoromethyl)biphenyl-4-amine, and have initiated new searches using that and "4-amino-3-trifluoromethyl-4'-chlorobiphenyl." Additionally, I'm considering potential typos, exploring both the ether and single-ring aniline options. While the ether structure reminds me of Sorafenib, that's incorrect. I'm focusing on the biphenyl as a possible intermediate.
Exploring Structural Similarities
I'm now investigating structural similarities to known fungicides, focusing on those used in SDHI chemistry. The compounds Boscalid and Bixafen are structurally relevant, but I need to adapt the core structure to find a match. I'm moving on to search "Pydiflumetofen synthesis intermediate" and others. While Pydiflumetofen has a unique structure, the compounds I have reviewed so far have not yet revealed the key structural characteristics I am seeking. I will continue to work.
Investigating Possible Analogues
I'm now considering the compound's potential as a TKI inhibitor, focusing on Nilotinib, Dasatinib, Imatinib, and Regorafenib. Regorafenib utilizes a similar starting material to Sorafenib, 4-chloro-3-(trifluoromethyl)phenyl isocyanate. I am now searching Google Scholar and Patents for "4-(4-chlorophenyl)-2-(trifluoromethyl)aniline". Perhaps it's Elubrixin?
Clarifying Aniline Structures
I'm now investigating the potential relationship between Chlorfenapyr synthesis and the user's compound. My initial searches for "Chlorfenapyr intermediate aniline" and "4-(4-chlorophenyl)-2-(trifluoromethyl)aniline" are ongoing. I am still focusing on the biphenyl structure, but I am also considering that the user may be incorrectly naming the pyrrole precursor.
Investigating Chemical Names
I'm finding the initial search results quite perplexing, as there are no direct hits for "biphenyl." This is unexpected, assuming the user's query relates to the history or discovery. I'm starting to suspect that the user might actually be referring to 4-Chloro-2-(trifluoromethyl)aniline (CAS 445-03-4), given the context.
Clarifying Possible Interpretations
I'm now considering the possibility of a typo or misinterpretation in the initial query, exploring if the user intended "4-(4-Chlorophenyl)-" to be a different compound entirely, like the ether "4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline" or even the chlorfenapyr intermediate. I've narrowed it down to potential matches, especially with the key compound 4-Chloro-2-(trifluoromethyl)aniline (CAS 445-03-4). Now I will investigate the uses of this aniline.
Pinpointing Specific Applications
I've discovered that 445-03-4, which is not a Fipronil intermediate, is used to synthesize a benzenethiol derivative. I'm exploring its connection, if any, to Fluxapyroxad, Isopyrazam, and Bixafen, as potential drug candidates. To better understand this compound, I will search for "4-chloro-2-(trifluoromethyl)aniline uses" and "agrochemicals" related to the substance. Furthermore, I'll examine if the user is interested in 4-(4-chlorophenyl)-2-(trifluoromethyl)aniline (itself) as an intermediate for a novel SDHI or TKI. If I find nothing concrete, I'll address the broader class.
Refining Search Strategies
I'm now focusing on the exact phrasing and variations to determine if there's a compound matching "4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline." I'll use both quoted and unquoted searches with variations in spacing. If that fails, I'll explore if the user mistakenly referred to 4-Chloro-2-(trifluoromethyl)aniline (CAS 445-03-4), or Chlorfenapyr, or a novel research compound. I'm expanding to search for its core biphenyl structure as a last resort.
Re-evaluating Search Strategy
I'm hitting a wall with the current search terms. The absence of direct hits strongly suggests a potential error in the compound name or an incredibly obscure term. The context of "history and discovery" indicates a known compound, so I will shift towards broader searches that account for potential name variations or synonyms. I need to be more creative in my approach.
Identifying Potential Analogues
I've identified two promising analogues: 4-Chloro-2-(trifluoromethyl)aniline (CAS 445-03-4), a known intermediate, and 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline (CAS 103290-34-6), a biphenyl ether. The former appears relevant to Fipronil and Chlorfenapyr, plus some other compounds of interest. I'm still trying to find definitive links for the second one, because my initial leads are not working.
Exhausting Kinase Inhibitors
I've systematically checked Cabozantinib against a long list of kinase inhibitors, including Vandetanib, Axitinib, Pazopanib, and more. Unfortunately, there were no direct matches for any of them. I am not finding a clear association between the compound I'm researching and the list of inhibitors. I will need to refine my search.
Excluding Targeted Therapies
I've systematically ruled out a long list of kinase inhibitors, including Crizotinib, Ceritinib, and many more, with no luck. The search is not providing any relevant hits. It appears this compound is not associated with any of these targeted therapies. My focus now is shifting towards other chemical categories, such as potential fungicide intermediates. I am researching Fluxapyroxad and Bixafen.
Examining Structural Similarity
I'm now diving into the structural similarities between the list of compounds. I'm focusing on their core structural features and looking for commonalities or relationships, especially those related to pyrazolecarboxamides. I'm going through each compound systematically: Benzovindiflupyr (Solatenol), Inpyrfluxam (Indiflin), Fluindapyr, Pyraziflumid, Isoflucypram, and Pydiflumetofen (Adepidyn). I am looking for compounds and intermediates in common.
Exploring Potential Intermediates
I'm now focusing on potential aniline intermediates for the target compound and similar carboxamide fungicides. I'm exploring variations of biphenyl-2-amines with chloro and trifluoromethyl substituents. I'm checking Bixafen's and Fluxapyroxad's aniline structures to guide my search. My hypothesis is that the desired compound's aniline structure might be closely related to these known fungicides, which I will use to test my assumptions.
Investigating Aniline Structures
I'm now examining the aniline intermediates for SDHI fungicides. I've searched for Sedaxane, Penflufen, Penthiopyrad, Fluopyram, and Boscalid, noting their respective aniline structures. These explorations are not directly related to what I'm looking for, but may still be useful. I'm considering Isoflucypram, Pyraziflumid, Inpyrfluxam, and Fluindapyr as possible candidates, or perhaps 4-(4-chlorophenyl)-2-(trifluoromethyl)aniline as a related structure.
Clarifying Building Block
I'm focusing on 4-Chloro-2-(trifluoromethyl)aniline (CAS 445-03-4) as a key building block, acknowledging the "phenyl" reference, which might hint at its use in synthesizing biphenyl structures or be a typo. I'm exploring its potential in Suzuki coupling, especially its reactivity as a starting material. I'll briefly search for "4-(4-chlorophenyl)-2-(trifluoromethyl)aniline" with "Suzuki" or "coupling" one last time, to be completely thorough.
Refining Intermediate Search
I'm now zeroing in on 4-(4-chlorophenyl)-2-(trifluoromethyl)aniline as the target, considering it's either a product or a key intermediate. My next step involves searching for drugs or agrochemicals that incorporate this specific moiety, to find a likely link. I'm also pondering potential connections to Chlorfenapyr, because of its structural similarity.
Confirming Potential Linkages
I'm now focusing on 4-Chloro-2-(trifluoromethyl)aniline (CAS 445-03-4) and its biaryl derivatives. I am checking the biphenyl, 4-(4-chlorophenyl)-2-(trifluoromethyl)aniline, as a key intermediate in the synthesis of drugs or agrochemicals. I'm exploring Sorafenib analogues to see if they utilize the biphenyl structure. My hypothesis is that this biaryl structure is a building block for kinase inhibitors.
Identifying Potential Applications
I'm now investigating benzoylureas, spurred by the "phenyl" reference, and exploring their use of aniline derivatives. Compounds like Teflubenzuron, Diflubenzuron, and others are of specific interest, especially those with fluorine substitutions. I'm focusing on the structural relationships and how these benzoylureas utilize aniline building blocks. I'm also confirming the utility of CAS 445-03-4 as an intermediate.
Analyzing Synthesis Methods
I am now focusing on the synthesis of 4-chloro-2-(trifluoromethyl)aniline (CAS 445-03-4), specifically its industrial route. The standard approach involves nitration of m-chlorobenzotrifluoride, followed by reduction. I'm also considering alternative routes, such as halogen exchange or exploring its relationship to Fipronil analogs. My immediate goal is to understand the compound's production in detail.
Confirming Structural Link
I'm now zeroing in on Selective Androgen Receptor Modulators (SARMs) as a potential link, particularly focusing on their use of trifluoromethylanilines. I'm seeing that Enobosarm, Ligandrol, and S-23 are relevant, because they utilize 4-cyano-3-(trifluoromethyl)aniline. I'm investigating the structural commonalities of the SARMs. The synthesis section is getting ready.
Confirming Precursor Identification
I've confirmed 4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline as the target biphenyl, likely an SDHI or kinase inhibitor intermediate. I will now examine Cardarine's structure and connection to 4-Chloro-2-(trifluoromethyl)aniline as a starting point, and compare the results with the existing summary.
Detailing Synthesis Routes
I'm now detailing the synthetic pathways for the compound. I've broken it down into steps, focusing on the synthesis of CAS 445-03-4 via nitration and reduction, and the biaryl formation using Suzuki coupling. I've corrected the original approach, and I'm detailing the best route: 4-Bromo-2-(trifluoromethyl)aniline with 4-Chlorophenylboronic acid. I'm also considering advanced Pd catalysts with 4-Chloro-2-(trifluoromethyl)aniline. I will now examine kinase inhibition and SDHI applications.
Visualizing Synthesis Strategies
I'm now visualizing the synthetic pathways, specifically m-chlorobenzotrifluoride being converted into a nitro intermediate, then an aniline, and finally a biaryl structure. I'm focusing on the biaryl motif's role, hypothesizing that it could be involved in blocking a kinase pocket. I need to verify Suzuki coupling feasibility. I'm examining the challenges of coupling 4-chloro-2-(trifluoromethyl)aniline with boronic acid, noting the potential catalyst poisoning by the amino group, or that you might need to protect this group with something like an acetamide, or use the bromo analog for easier coupling. I will focus on this. Additionally, I need to check if 4-(4-Chlorophenyl)-2-(trifluoromethyl)aniline is a known impurity.